N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is a chemical compound that has garnered attention due to its potential therapeutic applications. It is classified as a small-molecule inhibitor, particularly in the context of research targeting various diseases, including cancer and inflammatory conditions. The compound's structure features a cyclopropyl group, an indazole moiety, and a benzamide functional group, which contribute to its biological activity.
The compound has been referenced in various patents and scientific literature, indicating its relevance in medicinal chemistry and pharmaceutical development. Notably, its synthesis and characterization have been documented in patent filings that explore its potential applications in treating chronic diseases such as rheumatoid arthritis and certain cancers .
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is classified under the category of indazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific structural components of this compound suggest it may interact with biological targets involved in cell signaling pathways.
The synthesis of N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide typically involves multi-step organic reactions. A common approach includes the formation of the indazole ring followed by the introduction of the cyclopropyl and benzamide groups.
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 252.31 g/mol. The compound's structural features can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and bonding .
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide can undergo various chemical reactions:
The reaction conditions (temperature, solvent, catalysts) significantly affect the yield and selectivity of these transformations .
The mechanism of action for N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide involves its interaction with specific biological targets, potentially modulating signaling pathways:
Studies have indicated that compounds with similar structures can inhibit enzymes such as kinases or proteases, which play crucial roles in disease progression .
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide is typically characterized by:
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) can provide insights into thermal stability .
N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles in preclinical models .
N-Cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide (CAS 651780-47-1) functions as a selective modulator of mitogen-activated protein kinase 14 (MAPK14/p38α), a critical regulator of cellular stress responses. The compound binds within the ATP-binding cleft of MAPK14, utilizing its N-cyclopropylbenzamide moiety to form hydrogen bonds with the kinase hinge region residue Cys88, while the 1H-indazol-5-yl group occupies a hydrophobic sub-pocket near the gatekeeper residue Met85 [3] [7]. This binding mode stabilizes the DFG-out kinase conformation, allosterically disrupting phosphorylation capacity. Quantitative binding analyses reveal sub-micromolar inhibitory potency against MAPK14 (Table 1).
Table 1: Comparative Binding Affinities of MAPK14 Inhibitors
Compound | Binding Affinity (pKi/pKd) | Molecular Target |
---|---|---|
N-Cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide | 7.0–8.0 (estimated) | MAPK14 |
Doramapimod | pKd 9.4 | MAPK14 |
SB203580 | pKi 8.0 | MAPK14 |
Pamapimod | pKd 8.9 | MAPK14 |
Crystallographic evidence (PDB: 3HLL, 3FLW) confirms that the 4-methylbenzamide moiety enhances membrane permeability, while the indazole system enables π-stacking interactions with Phe169 in the hydrophobic core [7]. These structural features collectively suppress MAPK14-mediated activation of downstream transcription factors (ATF-2, MEF2), attenuating pro-inflammatory cytokine production in stimulated macrophages.
The cyclopropyl group confers ~5-fold selectivity over MAPK11 (p38β) by exploiting size differences in the Leu108/Thr106 subpocket. Molecular dynamics simulations indicate that rotation of the benzamide carbonyl enables bidentate hydrogen bonding with the kinase backbone, reducing off-target effects on JNK pathways [3] [7].
This compound demonstrates dual inhibitory activity against unc-51-like autophagy activating kinase 1 and 2 (ULK1/2), key initiators of autophagosome formation. Biochemical assays confirm dose-dependent suppression of ULK1-mediated phosphorylation of downstream substrates Beclin1 and VPS34 (IC₅₀ = 0.2–0.4 μM) [2]. The indazole moiety mimics the adenine ring of ATP, competing for binding in the catalytic cleft, while the cyclopropylamide tail extends toward the ULK-specific hydrophobic back pocket formed by Val23, Ala37, and Leu138 residues [2].
Table 2: Autophagy Inhibition Parameters in Triple-Negative Breast Cancer (TNBC) Models
Parameter | Value | Biological Impact |
---|---|---|
ULK1/2 enzymatic IC₅₀ | 0.2–0.4 μM | Blocked autophagosome nucleation |
Starvation-induced flux inhibition | >80% at 1 μM | Synergistic cytotoxicity with PARP inhibitors |
Combination index (PARPi) | 0.3–0.5 | Tumor cell apoptosis induction |
Co-crystallography studies (PDB: 6QAU, 6QAV) reveal that the 4-methyl group enhances compound occupancy in the malleable ULK2 back pocket, explaining its superior potency compared to earlier analogs lacking this substitution [2]. In nutrient-deprived TNBC cells, this inhibition depletes autophagy-dependent nutrient recycling, increasing susceptibility to metabolic stress.
Combination studies demonstrate synergistic cytotoxicity (combination index: 0.3–0.5) when co-administered with poly(ADP-ribose) polymerase inhibitors. ULK1/2 inhibition prevents autophagy-mediated repair of DNA damage, increasing olaparib-induced γH2AX accumulation by 3.2-fold in BRCA-wildtype TNBC models [2].
While primarily targeting MAPK14 and ULK1/2, N-cyclopropyl-3-(1H-indazol-5-yl)-4-methylbenzamide indirectly influences stress-activated protein kinase (SAPK) signaling through kinase crosstalk. By suppressing MAPK14 activity, the compound attenuates p38-mediated activation of MAPKAPK-2, reducing HSP27 phosphorylation and cytoskeletal reorganization under oxidative stress [7]. Computational pathway analysis predicts secondary modulation of JNK signaling due to shared upstream kinases (ASK1, TAK1), though experimental validation remains ongoing.
In hyperinflammatory models, compound treatment reduces SAPK-driven IL-6 and TNFα secretion by 60–75%, confirming functional disruption of stress-adapted signaling nodes. This multi-pathway intervention positions the molecule uniquely among kinase-targeted agents, capable of concurrently disrupting survival pathways in stress-exposed malignancies [7] [9].
"The strategic targeting of ULK1/2 and MAPK14 creates a dual-pathway blockade, compromising cancer cell adaptation to metabolic and genotoxic stressors." [2] [7]
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: